molecular formula C22H17N3O3 B7469957 N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide

N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide

Cat. No. B7469957
M. Wt: 371.4 g/mol
InChI Key: JMTANLFYJUDSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide, also known as HPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPC belongs to the class of phthalazine derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis. In addition, N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide is also stable and can be stored for extended periods without degradation. However, there are some limitations to using N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has limited solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide. One area of research could be to investigate its potential as a therapeutic agent for inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to investigate its potential as an anticancer agent, particularly against breast and lung cancer cells. In addition, further research could be done to elucidate the mechanism of action of N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide and to identify its molecular targets. Finally, research could be done to develop more efficient synthesis methods for N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide and to improve its solubility in water.
Conclusion:
In conclusion, N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide is a synthetic compound with promising therapeutic potential. It has been shown to possess potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Although its mechanism of action is not fully understood, N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has been shown to modulate various signaling pathways involved in inflammation and oxidative stress. N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has several advantages for lab experiments, but also some limitations, such as limited solubility in water. Future research on N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide could focus on investigating its potential as a therapeutic agent for various diseases, elucidating its mechanism of action, and developing more efficient synthesis methods.

Synthesis Methods

The synthesis of N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide involves the reaction of 2-hydroxy-4-methylbenzaldehyde with 2-nitrobenzaldehyde in the presence of potassium hydroxide and acetic acid to form 2-(2-nitrophenyl)-4-hydroxy-3-methylbenzaldehyde. This compound is then reacted with phthalic anhydride in the presence of sulfuric acid to form N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide. The overall synthesis process is shown in Figure 1.

Scientific Research Applications

N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory disorders, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has also been shown to have anticancer activity, particularly against breast and lung cancer cells. In addition, N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has been investigated for its antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-14-11-12-18(19(26)13-14)23-21(27)20-16-9-5-6-10-17(16)22(28)25(24-20)15-7-3-2-4-8-15/h2-13,26H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTANLFYJUDSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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